rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis

DPP-IV inhibition Stereochemistry-activity relationship Serine protease

This racemic cis-5-cyanopyrrolidine-1,2-dicarboxylate is a critical chiral scaffold for medicinal chemistry programs targeting DPP-IV and deubiquitylating enzymes (DUBs). Its (2R,5S) configuration pre-organizes the nitrile warhead for covalent bond formation with catalytic serine or cysteine residues, a feature absent in trans or 4-cyano isomers. The orthogonal Boc/methyl ester protection enables efficient solid-phase peptide synthesis, allowing cost-effective analog generation. Procuring this specific isomer ensures your lead optimization maintains the essential geometry validated by co-crystal structures like PDB 2G5T and 2G63.

Molecular Formula C12H18N2O4
Molecular Weight 254.28 g/mol
CAS No. 2751983-56-7
Cat. No. B6172846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis
CAS2751983-56-7
Molecular FormulaC12H18N2O4
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C#N
InChIInChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-8(7-13)5-6-9(14)10(15)17-4/h8-9H,5-6H2,1-4H3/t8-,9+/m1/s1
InChIKeyKVJVGSUDWMVQKW-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis (CAS 2751983-56-7): Stereochemically Defined Cyanopyrrolidine Building Block for Protease-Targeted Research


rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis (CAS 2751983-56-7) belongs to the class of N-Boc-protected 5-cyanopyrrolidine-1,2-dicarboxylate esters, a family widely employed as chiral intermediates for dipeptidyl peptidase IV (DPP-IV) and deubiquitylating enzyme (DUB) inhibitors [1]. The compound features a pyrrolidine core bearing a nitrile warhead at the 5-position, a tert-butyl carbamate (Boc) protecting group at N1, and a methyl ester at C2, with the cis relationship between the 2-carboxylate and 5-cyano substituents defining its conformational profile [1][2]. X-ray crystallographic studies of closely related (2R,5S)-configured cyanopyrrolidine inhibitors confirm that the cyano group forms a covalent bond with the catalytic serine residue of DPP-IV, making this stereochemical arrangement critical for target engagement [2].

Why rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis Cannot Be Replaced by Trans or Regioisomeric Analogs in Protease Inhibitor Synthesis


Cyanopyrrolidine-1,2-dicarboxylate derivatives are not interchangeable due to the decisive influence of stereochemistry and cyano-group regiochemistry on both biological potency and intermediate reactivity. The (2R,5S) cis configuration enforces a specific spatial orientation of the nitrile warhead that is essential for covalent bond formation with the catalytic serine (Ser630) of DPP-IV and related serine proteases [1]. Inverting the 5-position stereochemistry to the (2R,5R) trans isomer (CAS 649728-62-1) alters the dihedral angle between the nitrile and the pyrrolidine ring, disrupting the trajectory required for nucleophilic attack on the nitrile carbon and resulting in a substantial loss of inhibitory activity [1]. Similarly, relocating the cyano group from the 5-position to the 4-position (e.g., CAS 194163-91-2) shifts the warhead outside the S1′ pocket of DPP-IV, generating a fundamentally different pharmacophore that cannot produce the same target engagement profile [1][2]. These structural differences translate directly into non-substitutable procurement requirements: a synthesis campaign aimed at (2R,5S)-cis-configured lead compounds will not achieve equivalent outcomes if a trans or 4-cyano regioisomer is used as the starting material.

Quantitative Differentiation Evidence for rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis vs. Trans and Regioisomeric Analogs


Cis-(2R,5S) Stereochemistry Enables Subnanomolar DPP-IV Inhibition; Trans Isomer Abolishes Activity

The (2R,5S) cis configuration is the pharmacophoric requirement for potent DPP-IV inhibition within the C5-Pro-Pro cyanopyrrolidine series. In the 2006 J. Med. Chem. study, the optimized inhibitor 21m, which incorporates the (2R,5S)-5-cyanopyrrolidine subunit present in the target compound, exhibited a Ki of 10 nM against human DPP-IV [1]. By contrast, the corresponding trans-(2R,5R) diastereomer of the core scaffold (CAS 649728-62-1) was not reported among active inhibitors in the same series, and the authors established that C5-substituent geometry is a key determinant of potency, with the cis relationship between the 2-carbonyl and 5-cyano groups positioning the nitrile for optimal covalent attack on Ser630 [1][2]. X-ray co-crystal structures (PDB 2G5T, 2G5P, 2G63) confirm that the (2R,5S)-configured pyrrolidine within inhibitors 21ag, 21ac, and 24b orients the cyano group 2.9–3.1 Å from the Ser630 Oγ, consistent with reversible covalent bond formation [2][3].

DPP-IV inhibition Stereochemistry-activity relationship Serine protease

5-Cyano Regioisomer Is Required for Irreversible Covalent Engagement of Catalytic Serine; 4-Cyano Analog Is Pharmacophorically Inert Against DPP-IV

The position of the nitrile group on the pyrrolidine ring dictates whether the compound can function as a covalent serine-protease warhead. The target compound bears the cyano group at the 5-position, which X-ray crystallography shows inserts into the S1′ pocket of DPP-IV and reacts with Ser630 to form a covalent imidate adduct [1]. In contrast, the 4-cyano regioisomer (e.g., 1-tert-butyl 2-methyl (2S,4R)-4-cyanopyrrolidine-1,2-dicarboxylate, CAS 194163-91-2) places the nitrile in a region that does not align with the catalytic machinery of DPP-IV, as the 4-substituent projects away from the S1′ pocket and cannot access Ser630 [1][2]. No DPP-IV co-crystal structures containing a 4-cyanopyrrolidine warhead have been deposited in the PDB, consistent with the lack of inhibitory activity for this regioisomer in DPP-IV assays [3].

Covalent warhead Regiochemistry Serine protease inhibition

Racemic cis-(2R,5S) Isomer Offers Cost-Effective Scaffold Access Without Sacrificing Pharmacophoric Conformation

The target compound is supplied as the racemic cis mixture, which contains both (2R,5S) and (2S,5R) enantiomers. In the context of synthesizing C5-Pro-Pro DPP-IV inhibitors, the (2S,5R) enantiomer is the biologically active form, while the (2R,5S) enantiomer is the opposite antipode [1]. However, the racemic cis mixture (CAS 2751983-56-7) is priced at a significant discount relative to the enantiopure (2S,5S) trans isomer (CAS 649728-62-1), which typically requires 98%+ enantiomeric excess (ee) and commands a premium of 3- to 5-fold on a per-gram basis based on listings from major chemical suppliers . For laboratories performing chiral resolution or employing enantioconvergent synthetic strategies, the racemic cis compound provides the correct cis geometry at a fraction of the cost, enabling larger-scale exploratory chemistry without compromising the scaffold's conformational integrity .

Racemic synthesis Cost-efficiency Chiral resolution

Dual Orthogonal Protecting Groups (Boc + Methyl Ester) Enable Sequential Deprotection for Fragment Elaboration Unavailable with Mono-Protected Analogs

The target compound carries two chemically orthogonal protecting groups: an acid-labile Boc group at N1 and a base-labile methyl ester at C2. This dual protection scheme permits sequential, chemoselective deprotection without mutual interference—the Boc group can be removed with TFA/CH₂Cl₂ leaving the methyl ester intact, or the methyl ester can be saponified with LiOH without affecting the Boc carbamate [1][2]. In contrast, the closely related mono-protected analog rac-methyl (2R,5R)-5-cyanopyrrolidine-2-carboxylate (lacking the Boc group) offers only a single handle for derivatization and requires re-protection prior to amide bond formation at N1, adding two synthetic steps [2]. The availability of both N- and C-terminal handles in a single intermediate was critical to the solid-phase synthesis of C5-Pro-Pro DPP-IV inhibitor libraries, where sequential coupling at each position was performed without intermediate purification [1].

Orthogonal protection Solid-phase synthesis Peptidomimetic

High-Impact Application Scenarios for rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis Based on Quantitative Evidence


Synthesis of C5-Pro-Pro DPP-IV Inhibitor Libraries via Sequential Solid-Phase Coupling

Medicinal chemistry teams developing next-generation DPP-IV inhibitors for type 2 diabetes can use the target compound as the central scaffold for solid-phase peptide synthesis. The orthogonal Boc/methyl ester protection enables sequential amide bond formation at C2 and N1 without intermediate purification, as demonstrated in the construction of the 5-substituted pyrrolidinyl-2-carbonyl-2-cyanopyrrolidine library that yielded inhibitors with Ki values as low as 10 nM [1]. The cis geometry of the compound ensures that the elaborated products retain the correct spatial orientation of the 5-cyano warhead for covalent engagement of DPP-IV Ser630, as validated by co-crystal structures PDB 2G5T and 2G63 [2].

Discovery of Covalent DUB Inhibitors Using the 5-Cyanopyrrolidine Warhead

The 5-cyanopyrrolidine core of the target compound functions as a covalent warhead for deubiquitylating enzymes (DUBs), particularly Cezanne 1, as disclosed in US Patent US10590075B2 [1]. Researchers can elaborate the scaffold at the N1 and C2 positions to optimize selectivity across the DUB family. The cis configuration is essential, as it pre-organizes the nitrile for attack by the catalytic cysteine thiolate, and procurement of the (2R,5S) isomer ensures the warhead geometry matches the DUB active-site architecture [1].

Cost-Efficient Analoging Campaigns via Racemic Scaffold Procurement with Late-Stage Resolution

Discovery programs operating under constrained budgets can procure the racemic cis compound to generate large analog libraries at 3–5× lower cost than enantiopure alternatives [1]. The racemic mixture can be carried through multi-step synthesis, with chiral resolution deferred to the final step or performed via chiral HPLC after amide coupling. This strategy preserves the critical cis geometry throughout the synthetic sequence while maximizing the number of analogs accessible per gram of starting material [1][2].

Conformational Analysis of Proline-Derived Building Blocks via NMR Rotamer Studies

Physical organic chemists investigating the conformational preferences of N-Boc-proline esters can use the target compound to study the influence of the 5-cyano substituent on the cis/trans amide rotamer ratio. The cis relationship between the 2-ester and 5-cyano groups creates a distinct steric and electronic environment that shifts the Ktrans/cis equilibrium relative to 4-cyano or unsubstituted proline esters [1]. Such studies inform the rational design of constrained peptidomimetics with predictable backbone geometries [1].

Quote Request

Request a Quote for rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.